molecular formula C19H22N2 B12763775 2,2-Diphenyl-4-(dimethylamino)valeronitrile, (+)- CAS No. 7576-08-1

2,2-Diphenyl-4-(dimethylamino)valeronitrile, (+)-

Cat. No.: B12763775
CAS No.: 7576-08-1
M. Wt: 278.4 g/mol
InChI Key: GJJQIGFCGLPOQK-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-4-(dimethylamino)valeronitrile typically involves the reaction of diphenylacetonitrile with 1-(dimethylamino)-2-halopropane in the presence of a base and a quaternary ammonium salt . The reaction is carried out in a water-immiscible organic solvent under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenyl-4-(dimethylamino)valeronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-4-(dimethylamino)valeronitrile is primarily related to its role as an intermediate in methadone synthesis. Methadone acts on the central nervous system by binding to opioid receptors, mimicking the effects of endogenous opioids. This binding leads to analgesic effects and helps in the management of opioid withdrawal symptoms .

Comparison with Similar Compounds

    Methadone: The final product synthesized using 2,2-Diphenyl-4-(dimethylamino)valeronitrile.

    Diphenylacetonitrile: A precursor in the synthesis of the compound.

    1-(Dimethylamino)-2-halopropane: Another precursor used in the synthesis.

Uniqueness: 2,2-Diphenyl-4-(dimethylamino)valeronitrile is unique due to its specific structure, which makes it an essential intermediate in the synthesis of methadone. Its ability to undergo various chemical reactions also adds to its versatility in organic synthesis .

Properties

CAS No.

7576-08-1

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

(4S)-4-(dimethylamino)-2,2-diphenylpentanenitrile

InChI

InChI=1S/C19H22N2/c1-16(21(2)3)14-19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m0/s1

InChI Key

GJJQIGFCGLPOQK-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C

Canonical SMILES

CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C

Origin of Product

United States

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